(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol is a natural product found in Aconitum nagarum, Aconitum barbatum, and Delphinium denudatum with data available.
Brand Name:
Vulcanchem
CAS No.:
26166-37-0
VCID:
VC21342671
InChI:
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16?,17?,18?,19?,20-,21-,22-/m0/s1
SMILES:
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
Molecular Formula:
C22H33NO2
Molecular Weight:
343.5 g/mol
(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
CAS No.: 26166-37-0
Cat. No.: VC21342671
Molecular Formula: C22H33NO2
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol - 26166-37-0](/images/no_structure.jpg)
Description | (1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol is a natural product found in Aconitum nagarum, Aconitum barbatum, and Delphinium denudatum with data available. |
---|---|
CAS No. | 26166-37-0 |
Molecular Formula | C22H33NO2 |
Molecular Weight | 343.5 g/mol |
IUPAC Name | (1S,5R,10S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
Standard InChI | InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16?,17?,18?,19?,20-,21-,22-/m0/s1 |
Standard InChI Key | OVXLNQAYPUEDSI-OJUGFABFSA-N |
Isomeric SMILES | CCN1C[C@@]2(CCC[C@@]34C2CC(C31)[C@]56C4C(C(CC5)C(=C)C6O)O)C |
SMILES | CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Canonical SMILES | CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume